(1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride
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Overview
Description
(1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a cyclopentane ring with an aminomethyl group and a hydroxyl group attached to it, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride involves several synthetic routes. One common method includes the asymmetric cycloaddition reaction of cyclopentadiene with an N-acylhydroxylamine compound as a chiral inducer . This reaction builds the two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .
Industrial Production Methods
For industrial production, the preparation method involves recrystallizing a mixture of compounds in a solvent, which is a mixed solvent of a poor solvent (ketone solvent and methanol) and a good solvent (water). This method ensures high reaction yield and optical purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of (1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The aminomethyl group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-Aminocyclopentanecarboxylic acid
- (1R,3S)-3-Amino-1-cyclopentanol
Uniqueness
(1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride is unique due to its specific chiral configuration and the presence of both aminomethyl and hydroxyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(1R,3S)-3-(aminomethyl)cyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-5-1-2-6(8)3-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWYXXIYJIIPEG-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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